Trihexyl(tetradecyl)phosphonium decanoate
Overview
Description
Trihexyl(tetradecyl)phosphonium decanoate is a phosphonium-based ionic liquid known for its unique properties such as high thermal stability, low volatility, and ability to act as a solvent for a wide range of chemical reactions . It is commonly used in various biochemical and biotechnological applications due to its ability to lower the surface tension of liquids and enhance the solubility of non-polar substances in aqueous solutions .
Scientific Research Applications
Trihexyl(tetradecyl)phosphonium decanoate has a wide range of scientific research applications, including:
Chemistry: Used as a solvent for organic synthesis and catalysis due to its unique properties.
Biology: Employed in the extraction and purification of biomolecules.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in separation processes, such as metal ion extraction and gas adsorption.
Safety and Hazards
Future Directions
The future directions of Trihexyl(tetradecyl)phosphonium decanoate could involve its use in high-temperature industrial processes due to its high thermal stability . Additionally, the synthesis of high-purity orthoborate-based tetraalkylphosphonium ionic liquids, such as Trihexyl(tetradecyl)phosphonium bis(oxalato)borate, has been explored .
Mechanism of Action
Target of Action
Trihexyl(tetradecyl)phosphonium decanoate is a type of ionic liquid . The primary targets of this compound are organic compounds, as it is often used as an extraction solvent for the separation of these compounds .
Mode of Action
The interaction of this compound with its targets involves the use of its unique properties such as high thermal stability and low volatility . These properties make it a useful solvent in a variety of organic synthesis applications .
Biochemical Pathways
It’s known that ionic liquids like this compound can influence a wide range of chemical reactions due to their unique solvating ability .
Pharmacokinetics
As an ionic liquid, it is known to have high thermal stability and low volatility , which may impact its bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the separation of organic compounds . It can also be used in experiments to study the solubility of gases like carbon dioxide .
Action Environment
The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, it has been found that this compound is stable under normal conditions but can decompose under high temperature, light, or oxygen . Therefore, it should be stored in a cool, dark place and kept isolated from air, humidity, and water .
Preparation Methods
Synthetic Routes and Reaction Conditions
Trihexyl(tetradecyl)phosphonium decanoate can be synthesized through a solvent-free anion metathesis reaction. This involves the reaction of trihexyl(tetradecyl)phosphonium bromide with sodium decanoate under controlled conditions . The reaction typically takes place at room temperature and yields the desired ionic liquid with high purity.
Industrial Production Methods
In industrial settings, the production of this compound involves the use of large-scale reactors where the reactants are mixed and allowed to react under optimized conditions. The product is then purified through various techniques such as distillation and crystallization to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
Trihexyl(tetradecyl)phosphonium decanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphine derivatives.
Substitution: The decanoate anion can be substituted with other anions to form different ionic liquids.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Anion exchange reactions are typically carried out using sodium salts of the desired anions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphine derivatives.
Substitution: Various ionic liquids with different anions.
Comparison with Similar Compounds
Similar Compounds
- Trihexyltetradecylphosphonium bis(trifluoromethylsulfonyl)amide
- Trihexyltetradecylphosphonium bis(2,4,4-trimethylpentyl)phosphinate
- Trihexyltetradecylphosphonium chloride
Uniqueness
Trihexyl(tetradecyl)phosphonium decanoate stands out due to its unique combination of high thermal stability, low volatility, and ability to act as a solvent for both polar and non-polar substances. This makes it highly versatile and suitable for a wide range of applications compared to other similar compounds .
Properties
IUPAC Name |
decanoate;trihexyl(tetradecyl)phosphanium | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H68P.C10H20O2/c1-5-9-13-17-18-19-20-21-22-23-24-28-32-33(29-25-14-10-6-2,30-26-15-11-7-3)31-27-16-12-8-4;1-2-3-4-5-6-7-8-9-10(11)12/h5-32H2,1-4H3;2-9H2,1H3,(H,11,12)/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQIPXXNWLGIFAY-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC[P+](CCCCCC)(CCCCCC)CCCCCC.CCCCCCCCCC(=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H87O2P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80584090 | |
Record name | Trihexyl(tetradecyl)phosphanium decanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80584090 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
655.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
465527-65-5 | |
Record name | Trihexyl(tetradecyl)phosphanium decanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80584090 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Trihexyltetradecylphosphonium decanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does trihexyl(tetradecyl)phosphonium decanoate improve the performance of lubricants?
A1: Research suggests that this compound, when added to synthetic and bio-based lubricants, can significantly enhance their tribological performance. This improvement is attributed to the IL's ability to reduce friction and wear, primarily under boundary lubrication conditions. Studies using four-ball and high-frequency reciprocating rig (HFRR) tribotesters demonstrate that the addition of 1 wt% this compound to polyalphaolefin (PAO8) and trimethylolpropane trioleate (TMPTO) results in improved surface finishing, reduced overall wear, and notable friction reduction [].
Q2: What makes this compound a suitable catalyst for O-alkylation reactions?
A2: this compound acts as an effective phase-transfer catalyst in O-alkylation reactions, specifically in the selective O-alkylation of aromatic compounds like 2-naphthol []. Its catalytic activity stems from its ability to facilitate the transfer of reactants between immiscible phases, promoting the desired reaction.
Q3: How does the structure of this compound influence its catalytic activity in O-methylation reactions?
A3: Research comparing various phosphonium-based ILs, including this compound, reveals a structure-activity relationship in the O-methylation of hydroxybenzenes with dimethyl carbonate []. While this compound exhibits catalytic activity, trihexyl(tetradecyl)phosphonium bromide demonstrates superior performance. This suggests that the anion plays a crucial role in determining the catalytic efficacy, highlighting the importance of structural considerations in catalyst design.
Q4: What is the impact of immobilizing this compound on the properties of biodegradable polymers?
A4: Studies have explored immobilizing this compound onto calcinated layered double hydroxides (LDH) and incorporating these modified nanoparticles into polycaprolactone (PCL) matrices []. Results indicate that the immobilized IL acts as a surfactant, compatibilizer, and thermal stabilizer. This modification enhances the dispersion of LDH nanoparticles within the PCL matrix, resulting in improved mechanical, thermal, and gas/water vapor barrier properties of the final nanocomposite.
Q5: What analytical techniques are employed to study the thermal stability of this compound?
A5: Thermogravimetric analysis coupled with mass spectrometry (TGA-MS) is a key technique used to investigate the thermal decomposition behavior of this compound []. This method provides valuable insights into the compound's thermal stability and decomposition pathways, informing its potential applications in high-temperature environments.
Q6: Can this compound be used to modify the electrical properties of 3D printed materials?
A6: Research suggests that incorporating this compound into polylactic acid (PLA), a common 3D printing material, can enhance its conductivity []. This finding opens possibilities for tailoring the electrical properties of 3D printed PLA for applications in electronics and functional device fabrication.
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